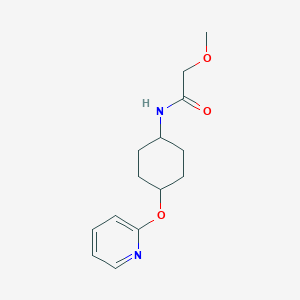

2-methoxy-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide

Description

This compound features a trans-1,4-disubstituted cyclohexyl core with a methoxyacetamide group and a pyridin-2-yloxy substituent. This structure is hypothesized to modulate eukaryotic initiation factor 2B (eIF2B) activity, similar to ISRIB analogs . Its methoxy group may enhance solubility compared to halogenated derivatives, while the pyridine oxygen could engage in targeted protein interactions.

Properties

IUPAC Name |

2-methoxy-N-(4-pyridin-2-yloxycyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-18-10-13(17)16-11-5-7-12(8-6-11)19-14-4-2-3-9-15-14/h2-4,9,11-12H,5-8,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKCTCWAAIKCTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1CCC(CC1)OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

- Molecular Formula: C18H24N2O2

- Molecular Weight: 300.4 g/mol

- CAS Number: 2034194-45-9

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The pyridine moiety is known to enhance binding affinity to these targets, which may contribute to its therapeutic effects.

Biological Activity Overview

The compound has been evaluated for several biological activities:

- Antiviral Activity

- Anticancer Properties

-

Anti-inflammatory Effects

- Some studies have suggested that the compound may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines or modulation of immune responses.

Table 1: Summary of Biological Activities

Detailed Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, highlighting the importance of functional groups in enhancing biological activity. For instance, compounds with a pyridine ring have shown improved affinity for target receptors compared to those without .

In a specific study involving MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in cell viability and an increase in apoptosis markers, indicating its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

ISRIB Analogs (ISRIB-A13, ISRIB-A14, ISRIB-A15)

- ISRIB-A13: Contains dual 4-cyanophenoxy groups. The electron-withdrawing cyano groups increase lipophilicity (logP ~3.5) but reduce solubility. Synthesized in 36% yield via carbodiimide coupling in DMF .

- ISRIB-A14: Features 3,4-dichlorophenoxy and 4-chlorophenoxy groups. Chlorine atoms enhance metabolic stability and membrane permeability (logP ~4.2). Achieved 86% yield under similar conditions, suggesting dichlorophenoxy groups facilitate coupling .

- ISRIB-A15: Symmetrical 3,4-dichlorophenoxy substituents. Likely exhibits the highest logP (~4.5) but lower aqueous solubility.

Comparison with Target Compound: The methoxy group in the target compound reduces logP (~2.8) compared to ISRIB analogs, improving solubility.

2-Chloro-N-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]acetamide

- Contains a trifluoromethyl (CF₃) group, which is highly lipophilic (logP ~3.9) and electron-withdrawing. This enhances metabolic stability but reduces solubility. Synthesized via LiAlH4 reduction, yielding a stable crystalline solid .

- Contrast : The target compound’s methoxy group is electron-donating, balancing solubility and permeability. The pyridinyl ether may provide better target engagement than CF₃’s steric bulk.

N-Methoxy-N-Methyl-2-(Pyridin-4-yl)acetamide

- Features a pyridin-4-yl group and N-methoxy-N-methyl substitution. The N-methyl group increases lipophilicity (logP ~2.5) but may limit conformational flexibility .

Insights :

Physicochemical and Pharmacokinetic Profiles

Key Takeaways :

- The target compound’s pyridinyl ether and methoxy group optimize solubility without excessively compromising permeability.

- Halogenated analogs (ISRIB-A14, CF₃ derivative) prioritize stability over solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.